Ifetroban

Vue d'ensemble

Description

L’ifetroban est un antagoniste puissant et sélectif du récepteur de la thromboxane. Il a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans diverses conditions médicales telles que les métastases cancéreuses, l’ischémie myocardique, l’hypertension artérielle, l’accident vasculaire cérébral, la thrombose, la cardiomyopathie et l’agrégation plaquettaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’ifetroban implique plusieurs étapes, en partant de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées afin de garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité, la possibilité de mise à l’échelle et les considérations environnementales. Des techniques avancées telles que la chimie en continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et réduire les déchets .

Analyse Des Réactions Chimiques

Types de réactions

L’ifetroban subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule d’this compound.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, selon la modification souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l’antagonisme du récepteur de la thromboxane et les réactions chimiques associées.

Biologie : Étudié pour ses effets sur les processus cellulaires tels que l’agrégation plaquettaire et la contraction vasculaire.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies comme les métastases cancéreuses, l’ischémie myocardique, l’hypertension artérielle, l’accident vasculaire cérébral, la thrombose et la cardiomyopathie.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et d’agents thérapeutiques

Applications De Recherche Scientifique

Cardiovascular Applications

Duchenne Muscular Dystrophy and Cardiomyopathy

Ifetroban has garnered attention for its potential role in treating cardiac dysfunction associated with Duchenne muscular dystrophy (DMD). DMD is characterized by mutations affecting the dystrophin gene, leading to progressive muscle degeneration, including cardiac muscle. The FDA has granted orphan drug designation to this compound for treating DMD-associated cardiomyopathy, primarily due to its ability to reduce fibrosis and improve cardiac function.

- Mechanism of Action : this compound works by blocking the thromboxane A2 receptor, which is implicated in vascular constriction and fibrosis. Preclinical studies have demonstrated that oral administration of this compound can prevent cardiac dysfunction and fibrosis in mouse models of DMD, improving survival outcomes compared to placebo .

- Clinical Trials : A phase 2 clinical trial is currently underway to assess this compound's efficacy in improving cardiac function in patients with DMD . The trial aims to evaluate both safety and pharmacokinetics over multiple doses.

Pulmonary Applications

Idiopathic Pulmonary Fibrosis

This compound is also being studied for its effects on idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by inflammation and scarring of lung tissue. The compound's ability to mitigate fibrosis makes it a candidate for treating this condition.

- Clinical Study : A multicenter, randomized, placebo-controlled phase 2 study is evaluating the safety and efficacy of oral this compound in patients with IPF. Participants will receive either this compound or a placebo for 12 months, with assessments focusing on lung function and biomarkers related to pulmonary fibrosis .

Systemic Sclerosis

This compound is under investigation for its potential benefits in patients with diffuse cutaneous systemic sclerosis (dcSSc) or systemic sclerosis-associated pulmonary arterial hypertension. These conditions involve significant vascular complications and fibrosis.

- Study Design : A phase 2 study aims to determine the safety and efficacy of this compound in this patient population, focusing on improvements in symptoms and overall health outcomes .

Aspirin-Exacerbated Respiratory Disease

This compound has been explored for its effects on aspirin-exacerbated respiratory disease (AERD), a condition where aspirin intake leads to severe respiratory reactions.

- Clinical Findings : A recent trial indicated that while this compound was expected to mitigate symptoms induced by aspirin challenges, some results suggested a potential worsening of reactions. This unexpected outcome highlights the need for further research into the mechanisms underlying these effects, particularly regarding prostaglandin E2 production and leukotriene levels .

Summary Table of Clinical Applications

Mécanisme D'action

L’ifetroban exerce ses effets en antagonisant sélectivement les récepteurs de la thromboxane-prostaglandine. La thromboxane est une substance produite par les plaquettes qui favorise la formation de caillots sanguins et la constriction des vaisseaux sanguins. En bloquant ces récepteurs, l’this compound inhibe l’agrégation plaquettaire et la contraction vasculaire, exerçant ainsi ses effets thérapeutiques. Les cibles moléculaires comprennent les récepteurs de la thromboxane-prostaglandine sur les plaquettes et les cellules musculaires des voies respiratoires .

Comparaison Avec Des Composés Similaires

L’ifetroban est unique en raison de sa grande sélectivité et de sa puissance en tant qu’antagoniste du récepteur de la thromboxane. Les composés similaires comprennent :

Sératrodast : Un autre antagoniste du récepteur de la thromboxane utilisé principalement pour le traitement de l’asthme.

Ramatroban : Utilisé pour la rhinite allergique et agit également comme un antagoniste du récepteur de la thromboxane.

Térutoban : Étudié pour son potentiel dans le traitement des maladies cardiovasculaires

L’this compound se distingue par sa large gamme d’applications thérapeutiques potentielles et son efficacité dans diverses études précliniques et cliniques.

Activité Biologique

Ifetroban is a thromboxane A2 receptor antagonist that has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory and fibrotic processes. This article explores the biological activity of this compound, summarizing key research findings, clinical trials, and its mechanisms of action.

This compound functions primarily by inhibiting the thromboxane A2 receptor (TP), which plays a crucial role in the arachidonic acid signaling pathway. Thromboxane A2 is involved in vasoconstriction and platelet aggregation, making its inhibition potentially beneficial in conditions characterized by excessive inflammation or fibrosis.

Clinical Applications

Recent studies have highlighted the diverse applications of this compound in clinical settings:

-

Aspirin-Exacerbated Respiratory Disease (AERD) :

- A double-blind, placebo-controlled trial involving 35 patients with AERD assessed this compound's efficacy in mitigating aspirin-induced respiratory symptoms. The trial revealed that while this compound was well tolerated, it did not significantly reduce the severity of nasal symptoms compared to placebo. In fact, participants on this compound experienced a greater decline in forced expiratory volume (FEV1) and increased nasal symptoms during aspirin challenges .

- Idiopathic Pulmonary Fibrosis (IPF) :

-

Cancer Metastasis Prevention :

- This compound is being investigated for its potential role in preventing cancer metastasis. Initial findings from mouse models suggest that it may inhibit the spread of cancer by acting on blood vessels rather than directly targeting tumor cells. A pilot study is currently assessing its safety and preliminary efficacy in cancer patients who have completed treatment for specific malignancies .

- Duchenne Muscular Dystrophy (DMD) :

Eicosanoid Modulation

This compound's inhibition of TP receptor activity leads to significant changes in eicosanoid levels, which are critical mediators of inflammation:

- Increased Urinary Leukotriene E4 : In the AERD study, urinary leukotriene E4 levels were significantly elevated in participants receiving this compound, suggesting a shift in eicosanoid production that may contribute to adverse respiratory responses .

- Decreased Nasal Prostaglandin E2 : Participants treated with this compound exhibited lower levels of nasal prostaglandin E2, a mediator typically involved in anti-inflammatory responses .

Data Summary

The following table summarizes key findings from recent clinical trials involving this compound:

| Study Focus | Sample Size | Key Findings | |

|---|---|---|---|

| AERD Study | 35 | Greater aspirin-induced nasal symptoms; increased urinary leukotriene E4; decreased PGE2 levels | This compound did not alleviate symptoms; adverse effects noted |

| IPF Study | TBD | Ongoing assessment of safety and efficacy | Potential for use in lung fibrosis prevention |

| Cancer Metastasis Prevention Study | 60 | Early findings suggest inhibition of metastasis in mouse models | Safety and tolerability being evaluated |

| DMD Study | TBD | Evaluating pharmacokinetics and cardiac function impacts | Awaiting results on efficacy |

Case Study: AERD Patient Response

In a controlled trial setting, one patient exhibited an unexpected exacerbation of symptoms after initiating treatment with this compound. This case highlighted the complexity of eicosanoid interactions and underscored the need for careful monitoring when utilizing thromboxane inhibitors in sensitive populations like those with AERD.

Propriétés

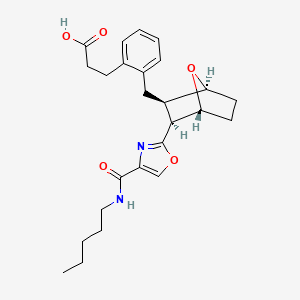

IUPAC Name |

3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPRUNPUJIUXSE-DXKRWKNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869931 | |

| Record name | Ifetroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143443-90-7 | |

| Record name | Ifetroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143443-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ifetroban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifetroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ifetroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IFETROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.